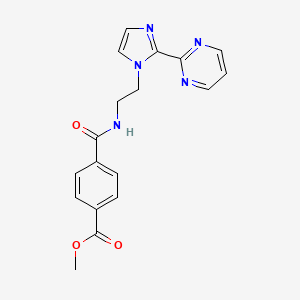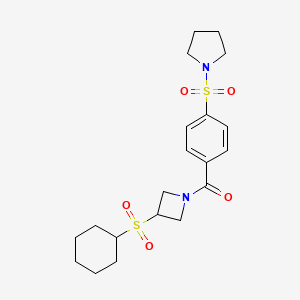![molecular formula C16H20N2O6 B2493188 Methyl-4-({[(4-Hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoat CAS No. 1351605-52-1](/img/structure/B2493188.png)
Methyl-4-({[(4-Hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a hydroxyoxan ring
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a drug candidate due to its bioactive functional groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Carbamoyl Group: The benzoate ester is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Formation of the Hydroxyoxan Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the hydroxyoxan ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Wirkmechanismus
The mechanism of action of methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxan ring and carbamoyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 4-(4-hydroxybut-1-yl)benzoate
Uniqueness
Methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate is unique due to the presence of the hydroxyoxan ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(4-hydroxyoxan-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-23-15(21)11-2-4-12(5-3-11)18-14(20)13(19)17-10-16(22)6-8-24-9-7-16/h2-5,22H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJLIGCCHVMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2493107.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2493112.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)








